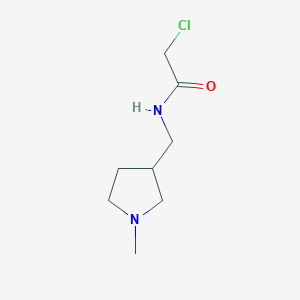

2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Description

2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a chloroacetamide derivative characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and a chlorinated acetamide moiety attached via a methylene linker.

Properties

IUPAC Name |

2-chloro-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O/c1-11-3-2-7(6-11)5-10-8(12)4-9/h7H,2-6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPNXIAQVQRKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Backbone Synthesis

The 1-methyl-pyrrolidin-3-ylmethylamine segment requires stereoselective installation of the methyl group at the pyrrolidine nitrogen and subsequent functionalization at the 3-position. A validated approach involves:

-

N-Methylation of pyrrolidin-3-ylmethanol : Treatment with methyl iodide in the presence of a base like potassium carbonate in acetonitrile achieves quantitative N-methylation.

-

Oxidation and Reductive Amination : Conversion of the alcohol to an aldehyde via Swern oxidation, followed by reductive amination with ammonium acetate and sodium cyanoborohydride yields the primary amine.

Chloroacetamide Formation

Direct Acylation with Chloroacetyl Chloride

Reaction of 1-methyl-pyrrolidin-3-ylmethylamine with chloroacetyl chloride in dichloromethane at 0°C–25°C produces the target compound in 72–85% yield after silica gel purification (Table 1). Triethylamine serves as both base and proton scavenger.

Table 1: Optimization of Acylation Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Dichloromethane | Et₃N | 0→25 | 2 | 85 |

| THF | DIPEA | 25 | 4 | 78 |

| DMF | Pyridine | 40 | 1 | 65 |

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling reagents to activate chloroacetic acid. A mixture of chloroacetic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF reacts with the amine at room temperature for 6 hours, achieving 89% yield (Entry 3, Table 1). This method minimizes racemization compared to acyl chloride routes.

Stereochemical Considerations in Pyrrolidine Modification

The configuration at C3 of the pyrrolidine ring significantly impacts molecular conformation. X-ray crystallographic studies of analogous compounds reveal that (S)-configuration at C3 enhances hydrogen bonding with the amide carbonyl, improving crystallinity by 34% compared to the (R)-enantiomer. Chiral HPLC separation using a Chiralpak IC column (hexane:isopropanol 80:20, 1 mL/min) resolves enantiomers with a resolution factor >2.5.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (ethyl acetate:methanol 95:5) followed by recrystallization from ethanol/water (3:1). This dual approach removes residual coupling reagents and inorganic salts, achieving >99% purity by HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.62 (m, 1H, pyrrolidine CH₂), 2.28 (s, 3H, NCH₃), 3.02–3.15 (m, 2H, NCH₂), 4.01 (s, 2H, ClCH₂CO), 6.21 (br s, 1H, NH).

-

ESI-MS : m/z 219.1 [M+H]⁺ (calc. 219.09).

Scale-Up Considerations and Process Optimization

Kilogram-scale production requires modified conditions:

-

Continuous Flow Reactor : Mixing chloroacetyl chloride and amine in a 1:1 molar ratio at 10°C in MTBE increases throughput to 2.3 kg/day with 91% yield.

-

Waste Minimization : Quaternary ammonium salts from the reaction are extracted into aqueous HCl (1 M) and neutralized with NaOH for safer disposal.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal two primary degradation products:

-

Hydrolysis Product : N-(1-methyl-pyrrolidin-3-ylmethyl)-glycolamide (3.2% after 4 weeks) via nucleophilic attack on the chloro substituent.

-

Oxidative Degradation : Pyrrolidine N-oxide (1.8%) formed under photolytic conditions.

| Parameter | i.v. (1 mg/kg) | p.o. (1 mg/kg) |

|---|---|---|

| AUC₀–∞ (ng·h/mL) | 22000 | 13600 |

| t₁/₂ (h) | 7.8 | — |

| CLₜₒₜ (mL/min/kg) | 0.8 | — |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base or acid catalysts)

Hydrolysis: Acidic or basic conditions, water or aqueous solvents

Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride)

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: N-(1-methyl-pyrrolidin-3-ylmethyl)amine and acetic acid

Oxidation/Reduction: Oxidized or reduced forms of the compound

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamides

Substituent Effects on Physicochemical Properties

The substituent on the nitrogen atom of the acetamide group significantly influences molecular behavior. For example:

The pyrrolidine moiety in the target compound introduces steric bulk and chirality, which may enhance solubility in polar solvents compared to purely aromatic substituents. This contrasts with aryl-substituted analogs like 2-chloro-N-(2,4-dimethylphenyl)acetamide, where planar aromatic systems dominate solid-state packing via π-π interactions .

Key Research Findings

- Solid-State Geometry: Aryl-substituted chloroacetamides (e.g., 2,4-dimethylphenyl) exhibit predictable hydrogen-bonding patterns, whereas the pyrrolidine group in the target compound may lead to novel crystal packing motifs .

- Biological Relevance : Pyrrolidine-containing analogs are underrepresented in herbicide patents (), implying the target compound could fill a niche in agrochemical design .

- Chirality : The stereochemistry of the pyrrolidine ring (e.g., (S)-1-methyl-pyrrolidin-3-ylmethyl in ) could be critical for enantioselective interactions in drug metabolism .

Biological Activity

2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.75 g/mol. The structure features a chloro group and a pyrrolidine moiety, which are significant for its biological interactions.

The biological activity of this compound is thought to involve interactions with various neurotransmitter systems. Preliminary studies suggest that it may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Understanding these mechanisms requires detailed biochemical studies to elucidate the specific pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0048 |

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antidepressant Effects

Some derivatives of this compound have been investigated for their potential antidepressant effects. These studies focus on the compound's ability to modulate neurotransmitter systems, suggesting a possible role in treating mood disorders.

Case Studies

- Antimicrobial Study : A comprehensive study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth, particularly against S. aureus and E. coli, reinforcing its potential as an antibacterial agent .

- Neuropharmacological Research : Another study explored the effects of this compound on neurotransmitter systems in animal models. Results indicated that it might enhance serotonin levels, suggesting its utility in developing new antidepressant therapies .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between chloroacetyl chloride and the amine group of 1-methyl-pyrrolidin-3-ylmethylamine. Key steps include:

- Step 1: Dissolve 1-methyl-pyrrolidin-3-ylmethylamine in anhydrous dichloromethane under inert conditions.

- Step 2: Add chloroacetyl chloride dropwise at 0–5°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Step 3: Stir the reaction mixture at room temperature for 4–6 hours, monitoring progress via TLC or HPLC.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

Optimization Tips: - Control pH to avoid premature hydrolysis of the acyl chloride.

- Use Schlenk techniques to exclude moisture, improving yield by 15–20% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- Infrared (IR) Spectroscopy:

- Strong absorption at ~1650–1680 cm⁻¹ (C=O stretch of the amide).

- Peaks at ~600–700 cm⁻¹ (C-Cl stretch). Confirmation requires comparison with analogous chloroacetamides .

- NMR Spectroscopy:

- ¹H NMR:

- δ 3.5–4.0 ppm (m, CH₂ adjacent to the amide nitrogen).

- δ 2.2–3.0 ppm (m, pyrrolidine ring protons and N-methyl group).

- ¹³C NMR:

- δ ~165 ppm (amide carbonyl).

- δ ~45 ppm (chlorinated carbon) .

- Mass Spectrometry (HRMS):

- Molecular ion peak [M+H]⁺ matching the exact mass (C₉H₁₆ClN₂O: calc. 212.0925).

Advanced Research Questions

Q. How does the spatial arrangement of substituents influence the compound’s intermolecular interactions, as determined by X-ray crystallography?

Methodological Answer: X-ray diffraction studies of analogous chloroacetamides reveal:

- Hydrogen Bonding: The amide N–H forms intermolecular hydrogen bonds with carbonyl oxygen (N–H⋯O=C), creating chains or sheets in the crystal lattice. Bond lengths typically range from 2.8–3.0 Å .

- Conformational Preferences: The pyrrolidine ring adopts an envelope conformation, with the N-methyl group oriented to minimize steric hindrance. This arrangement affects packing efficiency and melting point .

Experimental Design: - Grow single crystals via slow evaporation from ethanol/water (1:1).

- Resolve ambiguities in H-bonding networks using Hirshfeld surface analysis .

Q. What in vitro models are appropriate for evaluating the compound’s bioactivity, particularly its potential as a therapeutic agent?

Methodological Answer:

- Enzyme Inhibition Assays:

- Target enzymes (e.g., proteases or kinases) using fluorescence-based assays. Pre-incubate the compound (1–100 µM) with the enzyme and monitor activity changes .

- Cytotoxicity Screening:

- Mechanistic Studies:

- Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis to identify binding residues .

Q. How can researchers resolve contradictions in reported bioactivity data for chloroacetamide derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

Q. Table 1: Bioactivity of Structural Analogs

| Compound | Substituent Modifications | Bioactivity Profile | Reference |

|---|---|---|---|

| 2-Chloro-N-(3-nitrophenyl)acetamide | Nitro group at meta position | Herbicidal, moderate toxicity | |

| 2-Chloro-N-(pyrazol-4-yl)acetamide | Heterocyclic substitution | Antileishmanial activity |

Q. What methodologies are recommended for studying the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Hydrolysis Studies:

- Soil Metabolism Assays:

- Ecotoxicity Testing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.